4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride
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Overview
Description
4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a phenol group, a phenyl group, and an isopropylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride typically involves multiple steps. One common method includes the alkylation of a phenol derivative with a suitable alkyl halide, followed by the introduction of the isopropylamine group through reductive amination. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the isopropylamine side chain can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol
- 2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol
- 4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}aniline
Uniqueness
4-methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenol group and an isopropylamine side chain allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2703782-28-7 |
---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 |
Purity |
95 |
Origin of Product |
United States |
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